

Application Note: Analysis of Aldicarb Sulfone-13C2,d3 in Water and Soil

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Compound of Interest

Compound Name: Aldicarb sulfone-13C2,d3

Cat. No.: B12057559

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Introduction

Aldicarb is a carbamate pesticide that, along with its oxidative metabolites aldicarb sulfoxide and aldicarb sulfone, poses a significant environmental and health concern due to its high toxicity.[1] Accurate monitoring of these compounds in environmental matrices such as water and soil is crucial for assessing exposure and ensuring regulatory compliance. The use of stable isotope-labeled internal standards, such as **Aldicarb sulfone-13C2,d3**, is essential for robust and accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and analysis.[2]

This application note provides detailed protocols for the preparation of water and soil samples for the analysis of Aldicarb sulfone using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Principle

The core of this analytical approach is isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled standard, **Aldicarb sulfone-13C2,d3**, is added to the sample at the beginning of the preparation process. This "internal standard" behaves chemically and physically identically to the native analyte (Aldicarb sulfone) throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using

LC-MS/MS, highly accurate and precise quantification can be achieved, regardless of sample loss during preparation or matrix-induced signal suppression or enhancement.

Data Presentation

The following tables summarize the quantitative data for the analytical methods described.

Table 1: Method Performance for Aldicarb Sulfone in Water

Parameter	Value	Reference
Limit of Quantification (LOQ)	0.1 µg/L	[3]
Limit of Detection (LOD)	0.05 µg/L	[3]
Linearity Range	0.5 - 200 µg/L	[2]
Correlation Coefficient (r)	> 0.999	[2]
Average Recovery	94.5% - 105%	[2]
Relative Standard Deviation (RSD)	2.7% - 6.5%	[2]

Table 2: Method Performance for Aldicarb Sulfone in Soil

Parameter	Value	Reference
Limit of Quantification (LOQ)	5.00 µg/kg	[4]
Limit of Detection (LOD)	0.600 µg/kg	[4]
Recovery (at 10 µg/kg)	70-120%	[4]
Recovery (at 100 µg/kg)	70-120%	[4]
Relative Standard Deviation (RSD)	≤ 20%	[4]

Experimental Protocols

Water Sample Preparation Protocol (Solid-Phase Extraction)

This protocol is based on the solid-phase extraction (SPE) method for the concentration and purification of aldicarb and its metabolites from aqueous samples.[\[2\]](#)

Materials:

- Water sample (e.g., 500 mL)
- **Aldicarb sulfone-13C2,d3** internal standard solution
- Methanol (HPLC grade)
- Formic acid (reagent grade)
- Ammonium acetate
- Acetonitrile (HPLC grade)
- HLB SPE cartridges
- SPE manifold
- Evaporation system (e.g., nitrogen evaporator)
- Autosampler vials

Procedure:

- Sample Preservation: Acidify the water sample to a pH < 3 with an appropriate acid if required for analyte stability and store at 4°C.
- Spiking: Add a known amount of **Aldicarb sulfone-13C2,d3** internal standard solution to the water sample.
- SPE Cartridge Conditioning:

- Pass 5 mL of methanol through the HLB SPE cartridge.
- Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
- Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Cartridge Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.
- Cartridge Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes.
- Elution: Elute the analytes from the cartridge with two 5 mL aliquots of acetonitrile into a collection tube.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 0.1% formic acid and 5 mmol/L ammonium acetate in water/acetonitrile).
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Soil Sample Preparation Protocol (Solid-Liquid Extraction)

This protocol describes a solid-liquid extraction (SLE) method for the extraction of aldicarb sulfone from soil samples.^[5]

Materials:

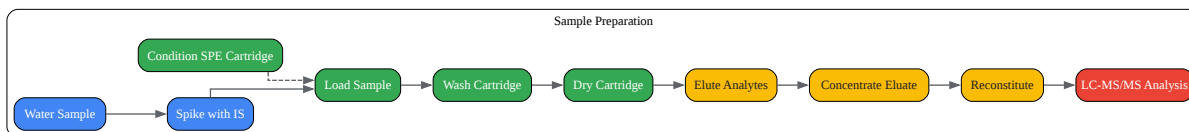
- Soil sample (e.g., 10 g, air-dried and sieved)
- **Aldicarb sulfone-13C2,d3** internal standard solution
- Chloroform (HPLC grade)

- Anhydrous sodium sulfate
- Centrifuge and centrifuge tubes
- Rotary evaporator
- Autosampler vials

Procedure:

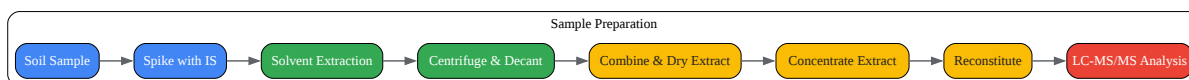
- Sample Preparation: Homogenize the soil sample.
- Spiking: Add a known amount of **Aldicarb sulfone-13C2,d3** internal standard solution to the soil sample and allow it to equilibrate.
- Extraction:
 - To 10 g of the spiked soil in a centrifuge tube, add 15 mL of chloroform.
 - Vortex or shake vigorously for 10 minutes.
 - Centrifuge the sample to separate the soil from the solvent.
 - Decant the chloroform extract.
 - Repeat the extraction two more times with fresh 15 mL portions of chloroform.
- Drying: Combine the chloroform extracts and pass them through a filter containing anhydrous sodium sulfate to remove any residual water.
- Concentration: Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
- Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations



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Caption: Workflow for Water Sample Preparation using Solid-Phase Extraction.



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Caption: Workflow for Soil Sample Preparation using Solid-Liquid Extraction.

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- To cite this document: BenchChem. [Application Note: Analysis of Aldicarb Sulfone-13C2,d3 in Water and Soil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057559#aldicarb-sulfone-13c2-d3-in-water-and-soil-sample-prep]

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